REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.CC(C)([O-])C.[K+].[CH3:15][NH:16][C:17]([C:19]1[CH:24]=[C:23](Cl)[CH:22]=[CH:21][N:20]=1)=[O:18].C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[CH3:15][NH:16][C:17]([C:19]1[CH:24]=[C:23]([O:8][C:5]2[CH:6]=[CH:7][C:2]([NH2:1])=[CH:3][CH:4]=2)[CH:22]=[CH:21][N:20]=1)=[O:18] |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
9.6 g
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Type
|
reactant
|
Smiles
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NC1=CC=C(C=C1)O
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Name
|
|
Quantity
|
10.29 g
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Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
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Name
|
|
Quantity
|
150 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
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CNC(=O)C1=NC=CC(=C1)Cl
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Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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the reddish-brown mixture was stirred at RT for 2 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated at 80° C. for 8 h
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Duration
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8 h
|
Type
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TEMPERATURE
|
Details
|
The mixture was cooled to RT
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Type
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CUSTOM
|
Details
|
partitioned between EtOAc (500 mL)
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Type
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EXTRACTION
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Details
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The aqueous phase was back-extracted with EtOAc (300 mL)
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Type
|
WASH
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Details
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The combined organic layers were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
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CUSTOM
|
Details
|
The resulting solids were dried under reduced pressure at 35° C. for 3 h
|
Duration
|
3 h
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CNC(=O)C1=NC=CC(=C1)OC1=CC=C(C=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.9 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 83.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |